2-Aminomuconic semialdehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
245128-91-0 |
|---|---|
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
(2E,4Z)-2-amino-6-oxohexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H7NO3/c7-5(6(9)10)3-1-2-4-8/h1-4H,7H2,(H,9,10)/b2-1-,5-3+ |
InChI Key |
QCGTZPZKJPTAEP-REDYYMJGSA-N |
SMILES |
C(=CC=O)C=C(C(=O)O)N |
Isomeric SMILES |
C(=C\C=O)\C=C(/C(=O)O)\N |
Canonical SMILES |
C(=CC=O)C=C(C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Metabolic Pathways Involving 2 Aminomuconic Semialdehyde
Tryptophan Catabolism via the Kynurenine (B1673888) Pathway
The kynurenine pathway is the primary route for the degradation of the essential amino acid L-tryptophan in mammals. nih.gov Intermediates of this pathway are crucial for various physiological processes, including immune response and NAD+ synthesis. nih.govnih.gov
The journey from tryptophan to 2-aminomuconic semialdehyde involves a series of enzymatic steps. The pathway begins with the conversion of tryptophan to N-formylkynurenine, a rate-limiting step catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). nih.gov Following this, arylformamidase (AFMID) hydrolyzes N-formylkynurenine to produce kynurenine, the pathway's namesake metabolite. nih.gov
Kynurenine stands at a major branch point, but the path toward 2-AMS continues with its conversion to 3-hydroxykynurenine by kynurenine 3-monooxygenase (KMO). nih.gov Subsequently, the enzyme kynureninase acts on 3-hydroxykynurenine to yield 3-hydroxyanthranilic acid (3-HAA). nih.gov The aromatic ring of 3-HAA is then cleaved by 3-hydroxyanthranilic acid 3,4-dioxygenase (HAAO), a non-heme iron-containing enzyme, to produce the unstable intermediate 2-amino-3-carboxymuconate semialdehyde (ACMS). nih.govasm.org
The direct precursor to this compound is ACMS. asm.org The formation of 2-AMS is catalyzed by the enzyme 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase (ACMSD), which removes a carboxyl group from ACMS. asm.orgsemanticscholar.org
Table 1: Key Enzymatic Reactions Leading to this compound in the Kynurenine Pathway
| Precursor | Enzyme | Product |
| L-Tryptophan | Tryptophan 2,3-dioxygenase (TDO) / Indoleamine 2,3-dioxygenase (IDO) | N-Formylkynurenine |
| N-Formylkynurenine | Arylformamidase (AFMID) | Kynurenine |
| Kynurenine | Kynurenine 3-monooxygenase (KMO) | 3-Hydroxykynurenine |
| 3-Hydroxykynurenine | Kynureninase (KYNU) | 3-Hydroxyanthranilic acid (3-HAA) |
| 3-Hydroxyanthranilic acid | 3-Hydroxyanthranilic acid 3,4-dioxygenase (HAAO) | 2-Amino-3-carboxymuconate semialdehyde (ACMS) |
| 2-Amino-3-carboxymuconate semialdehyde | 2-Amino-3-carboxymuconate-6-semialdehyde decarboxylase (ACMSD) | This compound (2-AMS) |
Once formed, this compound is a substrate for the enzyme 2-aminomuconate-semialdehyde dehydrogenase (AMSDH), which catalyzes its NAD+-dependent oxidation to 2-aminomuconate. wikipedia.orgnactem.ac.uk In humans, this enzymatic function is carried out by aldehyde dehydrogenase family 8 member A1 (ALDH8A1). nih.govresearchgate.net The product, 2-aminomuconate, is further metabolized, ultimately leading to intermediates such as acetyl-CoA that can enter central carbon metabolism. researchgate.netmdpi.com
The kynurenine pathway contains critical junctures where the metabolic flow can diverge. The intermediate ACMS sits (B43327) at a pivotal branch point. asm.org It can either be decarboxylated by ACMSD to form 2-AMS, directing carbon toward complete catabolism, or it can undergo a non-enzymatic cyclization to form quinolinic acid. asm.orgsemanticscholar.org Quinolinate is a direct precursor for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), an essential cofactor for cellular redox reactions. nih.govasm.org
This compound itself is an unstable compound. asm.orgbasys2.ca If it is not immediately processed by AMSDH, it can undergo spontaneous intramolecular cyclization to form picolinic acid. asm.orgresearchgate.netbasys2.ca This non-enzymatic reaction represents a significant alternative fate for 2-AMS and is considered a terminal step, as picolinic acid is largely regarded as metabolically inert. semanticscholar.orgbasys2.ca
Role in Downstream Pathway Progression
Microbial Degradation Pathways of Aromatic Compounds
Certain microorganisms utilize specialized catabolic pathways to break down aromatic compounds, many of which are environmental pollutants. This compound is a key intermediate in the degradation of several such molecules.
Bacteria such as Pseudomonas pseudoalcaligenes JS45 can use nitrobenzene (B124822) as their sole source of carbon, nitrogen, and energy. asm.orgresearchgate.net The degradation pathway begins with the reduction of nitrobenzene to nitrosobenzene (B162901) and then to hydroxylaminobenzene. asm.orgscispace.com A subsequent enzyme-mediated rearrangement converts hydroxylaminobenzene to 2-aminophenol (B121084). asm.orgscispace.com
The aromatic ring of 2-aminophenol is then cleaved by the enzyme 2-aminophenol-1,6-dioxygenase, yielding this compound. asm.orgscispace.comfrontiersin.org This intermediate is then oxidized by this compound dehydrogenase to 2-aminomuconate. nactem.ac.ukfrontiersin.org The pathway continues with the deamination of 2-aminomuconate by 2-aminomuconate deaminase to release ammonia (B1221849) and form 4-oxalocrotonic acid, which is further metabolized to pyruvate (B1213749) and acetyl-CoA. frontiersin.orgplos.orgnih.gov
Table 2: Microbial Degradation Pathway of 2-Aminophenol
| Substrate | Enzyme | Product | Organism Example(s) |
| 2-Aminophenol | 2-Aminophenol-1,6-dioxygenase | This compound | Pseudomonas sp. AP-3, P. pseudoalcaligenes JS45 |
| This compound | This compound dehydrogenase | 2-Aminomuconic acid | P. pseudoalcaligenes JS45, Burkholderia xenovorans LB400 |
| 2-Aminomuconic acid | 2-Aminomuconate deaminase | 4-Oxalocrotonic acid + NH₃ | P. pseudoalcaligenes JS45, Pseudomonas sp. AP-3 |
The cleavage of the 2-aminophenol ring to form this compound is an example of a "meta-cleavage" reaction. This type of ring fission occurs adjacent to a hydroxyl group on the aromatic ring. asm.orgasm.org Pseudomonas species are well-known for employing meta-cleavage pathways to degrade a wide variety of aromatic compounds. asm.orgnih.govscispace.com
A classic example is the degradation of catechol, which is cleaved by catechol 2,3-dioxygenase to produce 2-hydroxymuconic semialdehyde. asm.orgnih.gov This pathway shares notable similarities with the 2-aminophenol degradation pathway. nih.govresearchgate.net The enzymes involved often show some substrate promiscuity; for instance, the semialdehyde dehydrogenases from both the catechol and 2-aminophenol pathways can metabolize both 2-hydroxymuconic semialdehyde and this compound, though they typically show a strong preference for their physiological substrate. nih.gov The modular nature of these pathways, involving ring-cleavage dioxygenases and subsequent metabolizing enzymes, highlights a common evolutionary strategy in bacteria for the catabolism of environmental aromatics. scispace.comnih.gov
Microbial Adaptation and Environmental Bioremediation Relevance
This compound is a pivotal intermediate in the microbial degradation of various aromatic compounds, many of which are significant environmental pollutants. researchgate.netresearchgate.net The metabolic pathways involving this compound are central to the ability of certain microorganisms to adapt to and thrive in contaminated environments by utilizing these chemicals as nutrient sources. This metabolic capability is of great interest for environmental bioremediation, the use of biological agents to clean up polluted sites. researchgate.net
Microorganisms capable of degrading aromatic compounds like nitrobenzene, aniline, and 2-aminophenol often channel them into a catabolic sequence that proceeds through this compound. nih.govnih.govfrontiersin.org This process represents a significant adaptive advantage, allowing bacteria to use these toxic compounds as their sole source of carbon, nitrogen, and energy. nih.govethz.chfrontiersin.org For instance, Pseudomonas pseudoalcaligenes JS45 utilizes nitrobenzene by first converting it to 2-aminophenol, which then undergoes aromatic ring cleavage to yield this compound. nih.govethz.ch Similarly, Pseudomonas sp. AP-3 degrades 2-aminophenol via a modified meta-cleavage pathway where this compound is a key metabolite. frontiersin.orgtandfonline.com
The enzymatic steps leading to and from this compound are crucial for the complete mineralization of these pollutants. The initial ring cleavage of an aminophenol derivative is typically catalyzed by a dioxygenase, such as 2-aminophenol 1,6-dioxygenase. frontiersin.orgtandfonline.com The resulting this compound is an unstable compound. researchgate.netresearchgate.net In the absence of the subsequent enzyme, it can non-enzymatically convert to picolinic acid, a dead-end product that some strains cannot metabolize further. researchgate.nettandfonline.com
However, adapted microorganisms possess specific enzymes to channel this compound productively into their central metabolism. A key enzyme in this process is this compound dehydrogenase (AmnC), which oxidizes the semialdehyde to 2-aminomuconate. nih.govwikipedia.orgnih.gov This reaction is NAD+-dependent. nih.govethz.ch Following this, 2-aminomuconate is deaminated by 2-aminomuconate deaminase, releasing ammonia which can be assimilated as a nitrogen source. nih.govfrontiersin.org The resulting product, 4-oxalocrotonic acid, is further catabolized to fundamental metabolic intermediates like pyruvate and acetaldehyde (B116499), which can then enter the Krebs cycle. nih.govfrontiersin.orgscispace.com
The genetic basis for this adaptive metabolism often involves gene clusters, or operons, that encode all the necessary enzymes for the degradation pathway. In Pseudomonas sp. AP-3, for example, the amn gene cluster (amnA-H) encodes the enzymes for the modified meta-cleavage pathway of 2-aminophenol. frontiersin.orgnih.gov The constitutive expression of these enzymes in some bacteria, like Pseudomonas sp. AP-3, allows for the immediate and efficient degradation of 2-aminophenol, preventing the accumulation of unstable intermediates. tandfonline.com
The relevance of these pathways to bioremediation is substantial. Bacteria possessing these degradation capabilities can be harnessed to treat industrial effluents and contaminated soils containing nitroaromatic compounds and aromatic amines, which are common in industries such as dye, pesticide, and pharmaceutical manufacturing. researchgate.netresearchgate.net The ability of strains like Pseudomonas pseudoalcaligenes JS45, Burkholderia xenovorans LB400, and Rhodococcus pyridinivorans FL1 to mineralize these pollutants highlights their potential in bioaugmentation strategies for environmental cleanup. nih.govethz.chasm.org
Interactive Data Table: Microorganisms and Enzymes in Pathways Involving this compound
This table summarizes key microorganisms known to metabolize aromatic pollutants via this compound, detailing the substrate, key enzymes, and subsequent metabolic products.
| Microorganism | Substrate Degraded | Key Intermediate | Key Enzymes | Final Products | Reference |
| Pseudomonas pseudoalcaligenes JS45 | Nitrobenzene, 2-Aminophenol | This compound | 2-Aminophenol 1,6-dioxygenase, this compound dehydrogenase, 2-Aminomuconate deaminase | Pyruvate, Acetaldehyde | researchgate.netnih.gov |
| Pseudomonas sp. AP-3 | 2-Aminophenol | This compound | 2-Aminophenol 1,6-dioxygenase (AmnBA), 2-Aminomuconic 6-semialdehyde dehydrogenase (AmnC), 2-Aminomuconate deaminase (AmnE) | Pyruvic acid, Acetaldehyde, Acetyl-CoA | frontiersin.orgtandfonline.com |
| Burkholderia xenovorans LB400 | 2-Aminophenol | 2-Aminomuconic-6-semialdehyde | Not specified | Not specified | nih.gov |
| Rhodococcus pyridinivorans FL1 | Aniline | This compound | Catechol 1,2-dioxygenase, 3-carboxy-cis,cis-muconate (B1244389) cycloisomerase | Enters TCA cycle | asm.org |
| Arthrobacter sp. SPG | 2-Nitrobenzoate | This compound | 3-Hydroxyanthranilate-3,4-dioxygenase, Decarboxylase | Pyruvate, Acetaldehyde | frontiersin.org |
Enzymology and Biochemical Transformations of 2 Aminomuconic Semialdehyde
Enzymes Catalyzing 2-Aminomuconic Semialdehyde Formation
The synthesis of this compound is a critical juncture in the kynurenine (B1673888) pathway, the primary route for L-tryptophan degradation. semanticscholar.org This reaction is catalyzed by a specialized decarboxylase.
2-Amino-3-carboxymuconate-6-semialdehyde Decarboxylase (ACMSD)
2-Amino-3-carboxymuconate-6-semialdehyde decarboxylase (ACMSD), also known as picolinate (B1231196) carboxylase (EC 4.1.1.45), is the enzyme responsible for the formation of this compound. ebi.ac.ukmarkelab.com It belongs to the amidohydrolase superfamily and plays a pivotal role in tryptophan metabolism. ebi.ac.ukmarkelab.com ACMSD catalyzes the decarboxylation of its substrate, 2-amino-3-carboxymuconate-6-semialdehyde (ACMS), to produce this compound (AMS). uniprot.orghmdb.ca This enzymatic step is crucial because it diverts the unstable ACMS substrate away from a non-enzymatic cyclization reaction that forms quinolinic acid, a potent endogenous neurotoxin and a precursor for de novo NAD+ synthesis. hmdb.canih.govpatsnap.com
The primary substrate for ACMSD is 2-amino-3-carboxymuconate-6-semialdehyde (ACMS). hmdb.ca The enzyme is a zinc-dependent, non-oxidative decarboxylase. semanticscholar.org Structural and mechanistic studies have revealed that the catalytic process does not involve direct coordination of the substrate to the active site metal ion. nih.gov Instead, the substrate is precisely positioned within the active site through non-covalent interactions with two key arginine residues. semanticscholar.orgnih.gov
The reaction mechanism is thought to involve a metal-bound hydroxide (B78521), where an active-site histidine residue acts as a general base catalyst, abstracting a proton from a water ligand to enhance its nucleophilicity. semanticscholar.org This activated hydroxide then attacks the substrate, initiating the decarboxylation.
A unique characteristic of ACMSD is that its catalytic activity is dependent on its oligomeric state. semanticscholar.orgnih.gov The enzyme is inactive in its monomeric form and requires at least a dimeric structure to function. nih.govfrontiersin.org This is because the active site is formed at the interface between two subunits, with one of the essential substrate-binding arginine residues being contributed by the neighboring protomer. nih.govfrontiersin.org
ACMSD functions as a critical regulatory switch in the kynurenine pathway, determining whether the metabolic flux proceeds towards complete catabolism or towards the synthesis of NAD+. semanticscholar.orgfrontiersin.org The activity of ACMSD directly controls the levels of its substrate, ACMS, and therefore its spontaneous conversion to quinolinic acid. semanticscholar.org Inhibition of ACMSD leads to an accumulation of ACMS, thereby increasing the production of quinolinic acid and subsequently boosting NAD+ levels. frontiersin.orgmdpi.com
The enzyme's expression is subject to regulation by nutritional and hormonal factors. nih.gov For instance, studies have shown that ACMSD mRNA levels in the brain are down-regulated during a low-protein diet and up-regulated in response to streptozocin-induced diabetes. nih.gov
Several compounds are known to inhibit ACMSD activity. Early identified inhibitors include the anti-tuberculosis drug pyrazinamide (B1679903) and certain phthalate (B1215562) monoesters, though they exhibit weak and nonselective activity. frontiersin.org More potent and specific inhibitors have since been developed for research purposes.
| Inhibitor | Type | Potency | Reference |
|---|---|---|---|
| TES-1025 | Small Molecule | Ki = 0.85 ± 0.22 nM | frontiersin.org |
| Pyrazinamide | Small Molecule | Weak activity | frontiersin.org |
| Mono(2-ethylhexyl)phthalate (MEHP) | Phthalate Monoester | Weak activity | frontiersin.org |
| 1,3-dihydroxyacetonephosphate (DHAP) | Pseudo-substrate | - | frontiersin.org |
Substrate Specificity and Reaction Mechanisms
Enzymes Catalyzing this compound Degradation
Once formed, this compound is typically oxidized in a subsequent step of the catabolic pathway, a reaction catalyzed by a specific dehydrogenase.
This compound Dehydrogenase (AMSADH, EC 1.2.1.32)
This compound dehydrogenase (AMSADH) catalyzes the NAD+-dependent oxidation of this compound to 2-aminomuconic acid. nih.govasm.org This enzyme is a key component in the degradation pathways of compounds like nitrobenzene (B124822) and 2-aminophenol (B121084) in certain bacteria, such as Pseudomonas pseudoalcaligenes JS45. nih.gov
AMSADH has been successfully purified and characterized from Pseudomonas pseudoalcaligenes JS45. nih.govresearchgate.net Purification protocols typically involve steps such as anion-exchange chromatography using DEAE-Sepharose. researchgate.net
Biochemical analyses of the purified enzyme from P. pseudoalcaligenes reveal it migrates as a single band with a molecular mass of 57 kDa on SDS-PAGE. nih.govresearchgate.net Gel filtration chromatography estimates the native molecular mass to be approximately 160 kDa, which suggests the enzyme exists as a homotetramer or possibly a homotrimer. nih.govresearchgate.net The enzyme exhibits an optimal pH for activity at 7.3. nih.govresearchgate.net
AMSADH from P. pseudoalcaligenes JS45 demonstrates a degree of substrate promiscuity, as it is capable of oxidizing several other aldehyde compounds in addition to its native substrate.
| Substrate | Relative Activity (%) | Reference |
|---|---|---|
| 2-Hydroxymuconic semialdehyde | 100 | researchgate.net |
| Benzaldehyde | 81 | researchgate.net |
| Hexaldehyde | 57 | researchgate.net |
| Propionaldehyde | 31 | researchgate.net |
| Glyceraldehyde-3-phosphate | 19 | researchgate.net |
Note: Activity is relative to 2-hydroxymuconic semialdehyde, which was used for the assay. researchgate.net
Sequence analysis indicates that AMSADH shares a high degree of identity with 2-hydroxymuconic 6-semialdehyde dehydrogenases. nih.gov
Substrate Scope and Cofactor Dependencies (e.g., NAD+)
The enzyme exhibits a degree of substrate flexibility. While its physiological substrate is 2-aminomuconic 6-semialdehyde (2-AMS), studies on AMSADH from various bacterial sources, such as Pseudomonas pseudoalcaligenes and Pseudomonas sp., have shown that it can also process other aldehydes. researchgate.netnih.govuniprot.org Notably, it displays significant activity towards 2-hydroxymuconic semialdehyde (2-HMS), an analogue often used in kinetic studies due to the instability of 2-AMS. researchgate.netcore.ac.uk Additionally, the enzyme from P. pseudoalcaligenes can oxidize other aliphatic and aromatic aldehydes, including hexaldehyde and benzaldehyde. nih.gov The human ortholog, ALDH8A1, also effectively catalyzes the dehydrogenation of semialdehyde substrates like 2-HMS. mdpi.comresearchgate.net
Kinetic Parameters and Mechanistic Studies
The kinetic properties of AMSADH have been characterized, primarily using the stable substrate analogue 2-hydroxymuconate-6-semialdehyde (2-HMS). For the enzyme from Pseudomonas fluorescens, the kinetic parameters for 2-HMS were determined to be a kcat of 1.30 s⁻¹ and a Km of 10.4 µM. core.ac.uk The human enzyme, ALDH8A1, exhibits a kcat of 0.42 s⁻¹ and a Km of 590 nM for the same substrate. researchgate.net In Pseudomonas pseudoalcaligenes, the Km for 2-HMS is reported to be in the range of 11 to 26 µM. researchgate.net
Mechanistic studies reveal a sophisticated catalytic process. The reaction proceeds via covalent catalysis involving a conserved active-site cysteine residue, which is typical for the aldehyde dehydrogenase (ALDH) superfamily. rcsb.orgnih.gov The catalytic cycle involves the formation of a tetrahedral, thiohemiacetal intermediate, followed by oxidation to a thioacyl intermediate. nih.govnih.gov Crystallographic snapshots have captured these intermediates, providing a detailed view of the reaction pathway. nih.gov
A surprising feature of the AMSDH mechanism is an E/Z isomerization of the substrate at the active site before the oxidation occurs. nih.gov This isomerization is facilitated by a "pitcher-catcher" mechanism involving a conserved asparagine residue (Asn-169 in P. fluorescens), which first acts as a proton "catcher" to enable tautomerization and then as a "pitcher" to guide the intermediate into the correct conformation for catalysis. nih.gov
| Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
|---|---|---|---|
| Pseudomonas fluorescens | 10.4 | 1.30 | 1.25 x 105 |
| Human (ALDH8A1) | 0.59 | 0.42 | 7.1 x 105 |
| Pseudomonas pseudoalcaligenes | 11 - 26 | N/A | N/A |
Structural Biology of AMSADH
Crystal Structure Analysis and Active Site Delineation
The three-dimensional structure of AMSADH has been elucidated through X-ray crystallography, providing significant insights into its function. Crystal structures of the enzyme from Pseudomonas fluorescens and Pseudomonas sp. AP-3 have been solved at high resolutions (e.g., 1.9 Å to 2.2 Å). core.ac.ukbiorxiv.orgpdbj.org These structures reveal that each subunit of the enzyme is composed of distinct domains, including a catalytic domain, a cofactor-binding domain, and an oligomerization domain, which is characteristic of the ALDH superfamily. biorxiv.orgebi.ac.uk
The active site is located in a cleft between the domains. Key residues crucial for catalysis have been identified. These include a nucleophilic cysteine residue responsible for the covalent attack on the aldehyde substrate and a conserved asparagine (Asn-169 in P. fluorescens) that stabilizes the tetrahedral intermediates through hydrogen bonding in the oxyanion hole. nih.govnih.gov Structural snapshots of the enzyme in complex with NAD+ and substrate analogues have successfully trapped various catalytically relevant forms, including binary and ternary complexes and covalent intermediates, mapping out the structural changes throughout the catalytic cycle. core.ac.uknih.gov
| Organism | PDB ID | Resolution (Å) | Description |
|---|---|---|---|
| Pseudomonas sp. AP-3 | 7BZV | 1.99 | Homotetrameric assembly |
| Pseudomonas fluorescens | 5KLK | 2.01 | N169D mutant in complex with NAD+ and 2-HMS |
| Pseudomonas fluorescens | 4i26 | 2.20 | Ligand-free wild-type enzyme |
| Pseudomonas fluorescens | 5KJ5 | 2.11 | N169D mutant in complex with NAD+ |
Oligomeric State and Functional Implications (e.g., Tetramerization)
AMSADH typically exists as a homotetramer, with a total molecular weight of approximately 216-228 kDa. rcsb.orgnih.govrcsb.org This tetrameric assembly is not merely a structural feature but is functionally essential. Studies on the AmnC enzyme from Pseudomonas sp. AP-3 have demonstrated that the tetramerization is a prerequisite for its catalytic activity. rcsb.orgnih.gov The formation of the tetramer is mediated by interactions involving a protruding hydrophobic beta-strand motif from the NAD+-binding domain of each subunit. biorxiv.orgrcsb.org
The functional importance of this quaternary structure is directly linked to cofactor binding. Mutational studies that disrupt the tetramer interface, forcing the enzyme into a dimeric state, result in a dramatic loss of affinity for NAD+ and a subsequent failure to oxidize its substrate. biorxiv.orgrcsb.org This indicates that the complete, stable tetrameric assembly is required to form a functional NAD+-binding pocket and maintain the enzyme's catalytic competence. rcsb.orgnih.gov While most characterized AMSDHs are tetramers, the enzyme from P. pseudoalcaligenes was suggested to be a trimer based on gel filtration chromatography, although the possibility of a compact tetramer was also noted. researchgate.netnih.gov
Structure-Function Relationships and Mutational Analysis
Mutational analysis has been instrumental in confirming the roles of key active site residues. For the P. fluorescens enzyme, mutating the crucial asparagine residue (Asn-169) to alanine, serine, aspartate, or glutamine significantly impacts catalysis, confirming its role in stabilizing intermediates and facilitating substrate isomerization. nih.gov The N169D mutant, for instance, allowed for the trapping of a novel substrate tautomer intermediate. nih.gov
In the human enzyme ALDH8A1, mutations of corresponding residues have similar effects. Mutating the transition-state stabilizing asparagine (Asn155) to alanine, aspartate, or glutamine drastically reduces enzymatic activity. researchgate.net Furthermore, two arginine residues (Arg109 and Arg451) are critical for substrate binding. The R451A variant showed no detectable activity, while the R109A variant displayed a 160-fold increase in the Km for 2-HMS, highlighting its importance in substrate recognition and affinity. researchgate.net In Pseudomonas sp. AP-3, mutations of residues V121 and S123, which are involved in the tetramer interface, lead to the formation of dimers with severely impaired NAD+ binding and catalytic function. rcsb.org
Subsequent Enzymatic Steps (e.g., 2-Aminomuconate Deaminase)
Following the oxidation of this compound by AMSADH, the resulting product, 2-aminomuconate, undergoes deamination. This reaction is catalyzed by the enzyme 2-aminomuconate deaminase (EC 3.5.99.5). wikipedia.org This enzyme hydrolyzes 2-aminomuconate, removing the amino group as ammonia (B1221849) and producing 4-oxalocrotonate. wikipedia.orgnih.gov
This enzymatic step has been characterized in several bacteria involved in the degradation of aromatic compounds like nitrobenzene and 2-aminophenol. nih.govfrontiersin.org In Pseudomonas pseudoalcaligenes JS45, the deaminase was purified and found to have a native molecular mass of 100 kDa, composed of 16.6 kDa subunits. nih.gov In Comamonas sp. strain CNB-1, a novel deaminase was identified as a 30 kDa monomer with a Vmax of 147 μmol·min⁻¹·mg⁻¹ for 2-aminomuconate. asm.org
Interestingly, the structure of this enzyme can vary. The 2-aminomuconate deaminase (AmnE) from Pseudomonas sp. AP-3 forms a unique homo-hexameric structure, which distinguishes it from the typical trimeric structures of other members of its protein family. frontiersin.orgnih.gov The deamination of 2-aminomuconate is a critical step, channeling the carbon skeleton into the central metabolism for further processing. frontiersin.org
Characterization of 2-Aminomuconate Deaminase (AmnE)
2-Aminomuconate deaminase (EC 3.5.99.5) is a key enzyme in the modified meta-cleavage pathway for the degradation of 2-aminophenol and nitrobenzene in several bacterial species. frontiersin.orgwikipedia.orgnih.govasm.orggenome.jp It belongs to the family of hydrolases and catalyzes the hydrolytic deamination of 2-aminomuconate to 4-oxalocrotonate and ammonia (NH₃). wikipedia.orgnih.gov The systematic name for this enzyme class is 2-aminomuconate aminohydrolase. wikipedia.org The released ammonia can serve as a nitrogen source for the microorganism's growth. nih.govasm.org
The gene encoding this enzyme is often found within an amn gene cluster. frontiersin.org While it is designated as amnE in Pseudomonas sp. AP-3, in other bacteria such as Burkholderia xenovorans LB400, the homologous enzyme is encoded by the amnD gene. frontiersin.orgnih.gov
Structural and Biochemical Properties: Research on the deaminase from Pseudomonas sp. AP-3 revealed significant structural details. The crystal structure was determined at a high resolution of 1.75 Å. frontiersin.orgnih.govnih.gov This analysis showed that the enzyme self-assembles into a unique homo-hexameric structure, which distinguishes it from the typical trimeric forms found in the YjgF/YER057c/UK114 (or Rid) protein family to which it belongs. frontiersin.orgnih.govnih.gov This hexameric assembly is stabilized by numerous hydrogen bonds and a hydrophobic base formed by loops from each of the six identical protomers. nih.govnih.gov
Studies on the enzyme from Pseudomonas pseudoalcaligenes JS45 have elucidated its catalytic properties. The enzyme exhibits substrate specificity, acting on the unsaturated α-amino acid 2-aminomuconate but not on its precursor, 2-aminomuconic 6-semialdehyde, or on various saturated α-amino acids. nih.gov
**Table 1: Biochemical Properties of 2-Aminomuconate Deaminase from *P. pseudoalcaligenes JS45***
| Property | Value | Reference |
|---|---|---|
| Optimal pH | 6.6 | nih.gov |
| K_m_ for 2-aminomuconate | ~67 μM | nih.gov |
| V_max_ | 125 μmol·min⁻¹·mg⁻¹ | nih.gov |
| k_cat_ | 208 s⁻¹ | nih.gov |
| Molecular Mass (denatured) | 16.6 kDa | nih.gov |
| Molecular Mass (native) | ~100 kDa (Hexamer) | nih.gov |
Conversion to Downstream Products (e.g., 4-Oxalocrotonic Acid)
The deamination of 2-aminomuconate directly yields 4-oxalocrotonate, which is then channeled into a multi-step enzymatic pathway for further degradation. asm.orgresearchgate.net This pathway converts 4-oxalocrotonate into intermediates of central metabolism, namely pyruvate (B1213749) and acetyl-CoA, which can subsequently enter the Krebs cycle. frontiersin.orgnih.govresearchgate.net The enzymatic cascade involves several key enzymes that act in sequence. nih.govresearchgate.netfrontiersin.org
The conversion process is as follows:
Decarboxylation: 4-Oxalocrotonate is first decarboxylated by 4-oxalocrotonate decarboxylase (encoded by genes such as amnE in B. xenovorans or DmpH) to produce 2-oxopent-4-enoate (B1242333) (also known as 2-keto-4-pentenoate). nih.govfrontiersin.orgtandfonline.comnih.gov
Hydration: The resulting 2-oxopent-4-enoate is then acted upon by 2-oxopent-4-enoate hydratase (AmnF or DmpE), which adds a water molecule to form 4-hydroxy-2-oxovalerate. nih.govfrontiersin.orgtandfonline.comnih.gov
Aldol Cleavage: 4-hydroxy-2-oxovalerate aldolase (AmnG or DmpG) cleaves 4-hydroxy-2-oxovalerate into two smaller molecules: pyruvic acid and acetaldehyde (B116499). asm.orgnih.govfrontiersin.org
Oxidation: Finally, the acetaldehyde is oxidized to acetyl-CoA by acetaldehyde dehydrogenase (AmnH or DmpF), a reaction that prepares it for entry into the Krebs cycle. nih.govfrontiersin.org
Table 2: Enzymatic Conversion of 4-Oxalocrotonate
| Step | Substrate | Enzyme | Product(s) | Reference |
|---|---|---|---|---|
| 1 | 4-Oxalocrotonic Acid | 4-Oxalocrotonate Decarboxylase | 2-Oxopent-4-enoic acid | nih.govfrontiersin.orgtandfonline.com |
| 2 | 2-Oxopent-4-enoic acid | 2-Oxopent-4-enoate Hydratase | 4-Hydroxy-2-oxovaleric acid | nih.govfrontiersin.orgtandfonline.com |
| 3 | 4-Hydroxy-2-oxovaleric acid | 4-Hydroxy-2-oxovalerate Aldolase | Pyruvic acid and Acetaldehyde | asm.orgnih.govfrontiersin.org |
| 4 | Acetaldehyde | Acetaldehyde Dehydrogenase | Acetyl-CoA | nih.govfrontiersin.org |
Biological and Physiological Significance of 2 Aminomuconic Semialdehyde Metabolism
Role in Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Biosynthesis
The metabolism of 2-Aminomuconic Semialdehyde (AMS) is intrinsically linked to the de novo synthesis of NAD+, a vital coenzyme in all living cells. AMS is an intermediate in the kynurenine (B1673888) pathway, the primary route for catabolizing the essential amino acid tryptophan. The fate of an upstream precursor determines the rate of NAD+ production from tryptophan.
Intersection with De Novo NAD+ Synthesis Pathways
The de novo NAD+ synthesis pathway begins with tryptophan and proceeds through a series of enzymatic steps to produce N-formylkynurenine and then kynurenine. iospress.comnih.gov Kynurenine is further metabolized, eventually forming the unstable intermediate α-amino-β-carboxymuconate-ε-semialdehyde (ACMS). unil.chnih.gov At this juncture, the pathway bifurcates, representing a critical regulatory point. iospress.comimrpress.com
ACMS can undergo a spontaneous, non-enzymatic cyclization to form quinolinic acid, which is a direct precursor for NAD+ synthesis. iospress.comnih.govunil.ch Alternatively, ACMS can be enzymatically decarboxylated by the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) to yield this compound (AMS). nih.govnih.govimrpress.com Therefore, the activity of ACMSD directly competes with the spontaneous formation of quinolinic acid, effectively limiting the flux of tryptophan catabolites towards NAD+ biosynthesis. unil.chnih.gov By catalyzing the formation of AMS, ACMSD diverts the metabolic flow away from NAD+ production and toward the complete oxidation of tryptophan for energy. iospress.comnih.gov
The following table summarizes the key enzymes at this metabolic branch point.
| Enzyme | Abbreviation | Substrate | Product | Metabolic Pathway Diverted To |
| α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase | ACMSD | α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) | This compound (AMS) | Acetyl-CoA Production / Tricarboxylic Acid (TCA) Cycle |
| (Spontaneous Reaction) | N/A | α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) | Quinolinic Acid | De Novo NAD+ Biosynthesis |
Metabolic Flux and Cellular Energy Homeostasis
The metabolic flux through the ACMSD-catalyzed reaction plays a significant role in maintaining cellular energy homeostasis. The product, this compound, is further metabolized to aminomuconic acid, which can then be degraded to glutaryl-CoA and subsequently acetyl-CoA. iospress.comnih.govmdpi.com Acetyl-CoA enters the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration, to generate ATP. iospress.comnih.gov
Consequently, ACMSD activity modulates the balance between using tryptophan for NAD+ synthesis versus energy production. nih.gov NAD+ itself is a critical component of energy metabolism, acting as a hydride acceptor (forming NADH) in fundamental processes like glycolysis and the TCA cycle. clinmedjournals.orgfrontiersin.org NADH then donates electrons to the mitochondrial electron transport chain for oxidative phosphorylation, the primary source of ATP in aerobic organisms.
Research has shown that genetic or pharmacological inhibition of ACMSD can boost de novo NAD+ synthesis, leading to increased sirtuin 1 activity and enhanced mitochondrial function. unil.chnih.gov This highlights the profound impact that regulating the flux towards this compound has on cellular bioenergetics. The expression of ACMSD is highest in the liver and kidneys, suggesting a key role in managing metabolic homeostasis in these organs. imrpress.commdpi.com
Contribution to Microbial Nitrogen Cycling
In the microbial world, the metabolism of this compound is a key feature of the biodegradation pathways for various aromatic compounds, such as 2-aminophenol (B121084) and nitrobenzene (B124822). frontiersin.orgnih.govasm.org This process is vital for nutrient cycling, particularly for making nitrogen available to microorganisms.
Ammonia (B1221849) Release and Assimilation
Certain bacteria, such as species of Pseudomonas and Burkholderia, can utilize aromatic compounds as their sole source of nutrients. frontiersin.orgplos.org In the degradation of 2-aminophenol, for example, the aromatic ring is cleaved by a dioxygenase to form this compound. frontiersin.orgplos.org This intermediate, however, does not directly release its amino group. It is first oxidized by the NAD+-dependent enzyme this compound dehydrogenase to form 2-aminomuconate. nih.govplos.orgnactem.ac.uk
The subsequent step is crucial for nitrogen release. A novel enzyme, 2-aminomuconate deaminase, catalyzes the hydrolytic deamination of 2-aminomuconate, producing 4-oxalocrotonic acid and stoichiometrically releasing ammonia. frontiersin.orgnih.govplos.orgfrontiersin.org This released ammonia can then be assimilated by the microorganism to synthesize nitrogen-containing biomolecules like amino acids and nucleotides, thus integrating it into the cell's central nitrogen metabolism. nih.gov
The sequential enzymatic reactions are detailed in the table below.
| Enzyme | Substrate | Product(s) | Function in Nitrogen Cycling |
| This compound dehydrogenase | This compound | 2-Aminomuconate, NADH | Prepares the substrate for deamination. |
| 2-Aminomuconate deaminase | 2-Aminomuconate | 4-Oxalocrotonic acid, Ammonia (NH₃) | Releases inorganic nitrogen from the organic backbone. |
Nitrogen Source Utilization in Microbial Growth
The ability to liberate ammonia from aromatic compounds via the this compound pathway provides a significant advantage to soil and water bacteria. It allows them to thrive in environments where these compounds are present, even if other nitrogen sources are scarce.
Studies have demonstrated that bacterial strains like Pseudomonas pseudoalcaligenes JS45 and Burkholderia xenovorans LB400 can use 2-aminophenol as their sole source of carbon, nitrogen, and energy. nih.govplos.orgnih.gov The ammonia released by 2-aminomuconate deaminase serves as the essential nitrogen source that supports the growth of these organisms. nih.govplos.org This metabolic capability is a prime example of microbial adaptation for the bioremediation of environmental pollutants, turning potentially toxic substances into valuable nutrients.
Dysregulation of this compound Metabolism
Given its pivotal role, the dysregulation of the pathway leading to and from this compound can have significant physiological consequences. Both overexpression and underexpression of the key enzyme ACMSD are linked to various pathological conditions.
Overexpression of ACMSD can excessively divert the kynurenine pathway away from NAD+ synthesis, potentially leading to NAD+ deficiency and a dependency on niacin for its production. nih.govmdpi.com This has been implicated in several human diseases. For instance, genetic association studies have identified a link between single nucleotide polymorphisms (SNPs) in the ACMSD gene and Major Depressive Disorder (MDD), with the proposed mechanism being a correlation with NAD+ deficiency. mdpi.com
Conversely, reduced ACMSD activity can lead to an accumulation of the upstream metabolite ACMS, which then shunts towards the production of quinolinic acid. iospress.com While this boosts NAD+ levels, quinolinic acid is also a known neurotoxin with excitotoxic properties. iospress.com This aspect is particularly relevant in neurodegenerative disorders like Parkinson's disease, where a locus near the ACMSD gene has been associated with disease risk. iospress.com In some cancers, such as neuroblastoma, weak expression of ACMSD has been observed, which may contribute to tumor survival by increasing the conversion of tryptophan to quinolinic acid and subsequently to NAD+, supporting the high metabolic demands of proliferating cancer cells. mdpi.com
Furthermore, since ACMSD is highly expressed in the liver and kidneys, its dysregulation is being explored in the context of nonalcoholic fatty liver disease (NAFLD) and acute kidney injury. unil.chnih.govnih.govmdpi.com The accumulation of this compound itself could also be problematic, as aldehydes are reactive molecules capable of inducing cellular stress. mdpi.com
Genetic Basis of Pathway Perturbations
Perturbations in the metabolic pathway of this compound are often rooted in genetic variations within the enzymes that govern its synthesis and degradation. The key enzymes at this junction are aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) and 3-hydroxyanthranilate 3,4-dioxygenase (HAAO). frontiersin.org
Aminocarboxymuconate-semialdehyde decarboxylase (ACMSD): This enzyme plays a pivotal role by converting α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde (AMS). nih.gov In the absence of sufficient ACMSD activity, its substrate, ACMS, an unstable intermediate, spontaneously cyclizes to form quinolinic acid. nih.gov Genetic mutations in the ACMSD gene can therefore lead to a significant decrease in its enzymatic activity. For instance, a stop codon mutation (p.Trp26Stop) in the ACMSD gene has been identified in a family with cortical myoclonus, epilepsy, and parkinsonism. nih.gov This mutation is believed to result in an accumulation of quinolinic acid. nih.gov Furthermore, common and rare variants of the ACMSD gene have been associated with the risk of Parkinson's disease. researchgate.net
3-hydroxyanthranilate 3,4-dioxygenase (HAAO): This enzyme catalyzes the conversion of 3-hydroxyanthranilic acid to α-amino-β-carboxymuconate-ε-semialdehyde, the precursor of this compound. nih.gov Genetic variations in the HAAO gene can influence the levels of downstream metabolites. Polymorphisms in the HAAO gene have been associated with conditions like hypospadias and may play a role in disorders with altered quinolinic acid levels. nih.govfrontiersin.org
This compound dehydrogenase (ALDH8A1): This enzyme is responsible for the NAD-dependent oxidation of this compound to 2-aminomuconic acid. genecards.orguniprot.org Genetic variants in the ALDH8A1 gene could potentially impact the clearance of this compound, although the direct clinical implications are still under investigation.
The following table summarizes the key genes and their functions in the metabolism of this compound:
| Gene | Enzyme | Function in the Pathway | Associated Conditions with Gene Variants |
| ACMSD | Aminocarboxymuconate-semialdehyde decarboxylase | Converts α-amino-β-carboxymuconate-ε-semialdehyde to α-aminomuconate-ε-semialdehyde, diverting it from quinolinic acid formation. nih.govgenecards.org | Cortical myoclonus, epilepsy, parkinsonism, treatment-resistant depression. nih.govnih.gov |
| HAAO | 3-hydroxyanthranilate 3,4-dioxygenase | Catalyzes the synthesis of the precursor to this compound. nih.govgenecards.org | Hypospadias, neurologic and inflammatory disorders. nih.govfrontiersin.org |
| ALDH8A1 | This compound dehydrogenase | Oxidizes this compound to 2-aminomuconic acid. genecards.orguniprot.org | Succinic semialdehyde dehydrogenase deficiency (related pathway). genecards.org |
Biochemical Consequences of Metabolic Imbalance
An imbalance in the metabolism of this compound can lead to a cascade of biochemical consequences, primarily affecting the levels of neuroactive metabolites and the synthesis of nicotinamide adenine dinucleotide (NAD+).
Quinolinic Acid Accumulation: Reduced activity of ACMSD shunts the metabolic pathway towards the non-enzymatic formation of quinolinic acid. nih.gov Quinolinic acid is a potent neurotoxin that acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity. bohrium.comresearchgate.net Elevated levels of quinolinic acid in the brain are implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease and amyotrophic lateral sclerosis (ALS). wikipedia.org Its neurotoxic effects are multifaceted, involving the induction of oxidative stress through the formation of a complex with iron (Fe2+), leading to the production of reactive oxygen species. bohrium.comwikipedia.org This oxidative stress can cause lipid peroxidation and DNA damage. wikipedia.org Furthermore, quinolinic acid can disrupt the cytoskeleton by increasing the phosphorylation of structural proteins. wikipedia.org
Picolinic Acid Production: The product of the ACMSD-catalyzed reaction, this compound, can be non-enzymatically converted to picolinic acid. nih.govmdpi.com Picolinic acid has been reported to have neuroprotective effects, acting as an antagonist to the neurotoxic effects of quinolinic acid, although the exact mechanism is not fully understood. nih.govnih.govqueensu.ca It is also an efficient chelator of various metal ions, including zinc, copper, and iron. nih.govwikipedia.org Therefore, a metabolic shift away from the ACMSD pathway not only increases quinolinic acid but may also decrease the potentially protective picolinic acid.
Impact on NAD+ Synthesis: The kynurenine pathway is a de novo synthesis route for NAD+, an essential coenzyme in numerous metabolic and cellular processes, including energy metabolism and DNA repair. preprints.orgnih.govbuckinstitute.org Quinolinic acid is a direct precursor for NAD+ synthesis. buckinstitute.orgmdpi.com While a complete blockage of the pathway to quinolinic acid would be detrimental, an over-shunting towards this branch due to ACMSD deficiency does not necessarily lead to increased NAD+ in a beneficial way, as the neurotoxic effects of quinolinic acid can dominate. Conversely, inhibition of ACMSD has been explored as a strategy to boost NAD+ levels in certain disease models by increasing the flux towards quinolinic acid and subsequent NAD+ synthesis. buckinstitute.orgmdpi.comunil.ch This highlights the delicate balance required in this metabolic pathway.
The table below outlines the key biochemical consequences of an imbalanced this compound metabolism:
| Consequence | Description | Associated Molecules |
| Neurotoxicity | Increased production of quinolinic acid leads to overstimulation of NMDA receptors, oxidative stress, and neuronal cell death. bohrium.comresearchgate.netwikipedia.org | Quinolinic Acid |
| Altered Neuroprotection | Reduced formation of picolinic acid, a potential neuroprotectant and metal chelator. nih.govnih.govqueensu.ca | Picolinic Acid |
| Dysregulated NAD+ Homeostasis | The balance between catabolism and NAD+ synthesis is disrupted, with potential implications for cellular energy and signaling. buckinstitute.orgmdpi.commdpi.com | Quinolinic Acid, NAD+ |
Comparative Biochemistry and Evolutionary Perspectives
Phylogenetic Analysis of 2-Aminomuconic Semialdehyde-Related Enzymes
Phylogenetic analysis of enzymes that interact with this compound, such as 2-aminomuconic 6-semialdehyde dehydrogenase and 2-aminophenol (B121084) 1,6-dioxygenase, illuminates their evolutionary relationships. These enzymes are often found in bacteria capable of degrading aromatic compounds.
Enzymes involved in the metabolism of this compound are primarily characterized in bacteria, where they form part of specialized catabolic pathways for compounds like 2-aminophenol and nitrobenzene (B124822). frontiersin.orgplos.org For instance, the enzyme 2-aminomuconic 6-semialdehyde dehydrogenase (AmnC), which oxidizes this compound to 2-aminomuconate, has been identified in various Pseudomonas and Burkholderia species. plos.orgnih.gov
Sequence analyses reveal that these bacterial enzymes share homology with enzymes from other domains of life, although their functions may have diverged. The human genome, for example, contains a gene for this compound dehydrogenase (ALDH8A1), which is involved in the kynurenine (B1673888) pathway of tryptophan degradation. uniprot.org While the bacterial and human enzymes both act on a similar substrate, they operate in different metabolic contexts—catabolism of environmental pollutants in bacteria versus amino acid metabolism in humans. frontiersin.orguniprot.org
Phylogenetic trees show that bacterial this compound dehydrogenases often cluster together, separate from their eukaryotic counterparts. koreascience.kr For example, the AmnC from Burkholderia cepacia G4 shows a significant phylogenetic relationship with other 2-hydroxymuconic semialdehyde dehydrogenases from evolutionarily distant organisms, indicating a shared ancestry for enzymes that process these semialdehyde intermediates. koreascience.kr The divergence between these enzyme groups reflects the adaptation to different physiological roles within the vast expanse of evolutionary history. elifesciences.org
Despite their divergence, enzymes related to this compound share conserved domains and motifs that are crucial for their function. 2-aminomuconic 6-semialdehyde dehydrogenase (AmnC) is a member of the aldehyde dehydrogenase (ALDH) superfamily. rcsb.org This superfamily is characterized by a common structural fold and conserved residues essential for catalysis and cofactor binding. rcsb.orgresearchgate.net
Multiple sequence alignments indicate a high degree of identity between 2-aminomuconic 6-semialdehyde dehydrogenase and 2-hydroxymuconic 6-semialdehyde dehydrogenases, suggesting they evolved from a common ancestor. nih.gov Key conserved motifs within the ALDH superfamily include the NAD(P)+-binding domain and specific cysteine and glutamate (B1630785) residues in the active site that are critical for the dehydrogenation reaction. uniprot.org The human ALDH8A1 protein, for instance, contains well-defined aldehyde dehydrogenase cysteine and glutamate active site motifs (PROSITE patterns PS00070 and PS00687). uniprot.org The identification of these conserved elements across different enzymes and species supports the inference of shared ancestry and functional mechanisms. nih.gov
| Domain/Motif | Database ID | Description | Function |
|---|---|---|---|
| Aldedh | PF00171 (Pfam) | Aldehyde dehydrogenase family | Core catalytic domain of the ALDH superfamily. |
| ALDEHYDE_DEHYDR_CYS | PS00070 (PROSITE) | Aldehyde dehydrogenase active-site cysteine | Contains the catalytic cysteine residue essential for the dehydrogenation reaction. |
| ALDEHYDE_DEHYDR_GLU | PS00687 (PROSITE) | Aldehyde dehydrogenase active-site glutamate | Contains the catalytic glutamate residue that acts as a general base. |
| Ald_DH/histidinol_DH | IPR016161 (InterPro) | Aldehyde dehydrogenase/Histidinol dehydrogenase | Integrated domain signature for the broader dehydrogenase family. |
Homology and Divergence Across Domains of Life
Evolutionary Adaptations in Metabolic Pathways
The evolution of metabolic pathways is a dynamic process driven by the need to adapt to new food sources or to detoxify environmental pollutants. The pathways involving this compound are prime examples of this evolutionary innovation.
The tryptophan degradation pathway, also known as the kynurenine pathway, provides a classic example of parallel evolution, where similar metabolic capabilities arise independently in different lineages. In mammals, the first and rate-limiting step, the conversion of tryptophan to N-formylkynurenine, is catalyzed by two structurally distinct enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). nih.govumcg.nl These enzymes evolved independently to perform the same function, a phenomenon known as convergent evolution. nih.gov
This pathway is not limited to mammals; it also exists in bacteria and yeast, though with variations. umcg.nloup.com The central intermediate, 2-amino-3-carboxymuconate semialdehyde (ACMS), is a branch point for either complete catabolism or NAD+ biosynthesis. asm.org The evolution of this pathway in different organisms highlights how a core metabolic framework can be adapted and regulated to suit diverse physiological needs, from immune modulation in mammals to nutrient acquisition in microbes. mdpi.commdpi.com The independent evolution of key enzymes like IDO and TDO underscores the strong selective pressure to control tryptophan levels and utilize its metabolites. nih.gov
Microbial communities are metabolic powerhouses, constantly evolving new enzymatic functions to degrade a wide array of compounds. The degradation pathways for aromatic pollutants like 2-aminophenol and nitrobenzene in bacteria such as Pseudomonas and Comamonas are testaments to this adaptive capability. frontiersin.orgasm.org These pathways, which proceed via this compound, are encoded by gene clusters, often located on plasmids, facilitating their spread through horizontal gene transfer. plos.orgresearchgate.net
The evolution of these pathways often involves the recruitment and modification of existing enzymes. For example, a novel tryptophan catabolic pathway was identified in Burkholderia cepacia that degrades the intermediate 2-aminomuconate to pyruvate (B1213749) and acetate, a different route than the one proposed in mammals. asm.org Furthermore, comparative genomics has led to the identification of previously unknown enzymes within these pathways, such as a novel kynurenine formamidase in several bacteria, filling a gap in our understanding of aerobic tryptophan degradation. oup.com This process of gene duplication, divergence, and horizontal transfer allows microbial lineages to rapidly acquire novel metabolic capabilities, enabling them to colonize new ecological niches and degrade otherwise toxic man-made compounds. portlandpress.com
| Enzyme | Organism Example | Pathway | Substrate | Significance |
|---|---|---|---|---|
| 2-Aminophenol 1,6-dioxygenase | Pseudomonas pseudoalcaligenes JS45 | 2-Aminophenol degradation | 2-Aminophenol | Initiates ring cleavage of an aromatic pollutant. plos.org |
| Kynurenine formamidase (Novel) | Bacillus cereus | Tryptophan degradation | Formyl-kynurenine | Newly identified enzyme in the bacterial kynurenine pathway. oup.com |
| 2-Aminomuconate deaminase | Pseudomonas sp. AP-3 | 2-Aminophenol degradation | 2-Aminomuconate | Key deamination step in the modified meta-cleavage pathway. frontiersin.org |
| Tryptophan side-chain oxidase (TSO) | Pseudomonas sp. | Tryptophan degradation | Tryptophan | Directly degrades tryptophan via a different mechanism than IDO/TDO. mdpi.com |
Methodologies for Research and Analysis of 2 Aminomuconic Semialdehyde
In Vitro Enzymatic Assays
In vitro enzymatic assays are fundamental to understanding the kinetics and mechanisms of enzymes that produce or consume 2-aminomuconic semialdehyde.
Spectrophotometric Detection of Product Formation (e.g., NADH)
A common approach for monitoring the activity of this compound dehydrogenase is through spectrophotometry. This method tracks the formation of NADH, which absorbs light at 340 nm. researchgate.net The assay mixture typically includes the enzyme, the substrate (this compound), and NAD+. As the enzyme catalyzes the oxidation of the semialdehyde to 2-aminomuconate, NAD+ is reduced to NADH, leading to an increase in absorbance at 340 nm. researchgate.net
However, direct measurement of this compound formation can be challenging. While the compound exhibits a maximum absorbance at 380 nm, its extreme instability makes it difficult to use this property for accurate quantification of enzyme activity. oup.com The absorbance at 380 nm has been used to estimate the activity of 2-aminophenol (B121084) 1,6-dioxygenase, which produces this compound. oup.com In coupled-enzyme assays, the conversion of 2-amino-3-carboxymuconic semialdehyde (ACMS) to this compound results in a shift of the absorbance maximum from 360 nm to 380 nm. nih.gov The subsequent enzymatic conversion to 2-aminomuconate by ALDH8A1 in the presence of NAD+ can be monitored by observing changes in the absorbance spectrum. nih.gov
A summary of spectrophotometric parameters is provided in the table below.
| Compound | Wavelength (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Application |
| This compound | 380 | 15,100 | Estimation of 2-aminophenol 1,6-dioxygenase activity. oup.com |
| NADH | 340 | Not specified | Monitoring this compound dehydrogenase activity. researchgate.net |
| 2-Hydroxymuconic semialdehyde | 375 | 43,000 | Substrate for kinetic studies of related dehydrogenases. nih.gov |
| 2-Amino-5-chloromuconic semialdehyde | 395 | 21,000 | Measuring 2-amino-5-chlorophenol (B1209517) 1,6-dioxygenase activity. asm.org |
Radiometric and Chromatographic Assay Approaches
Radiometric assays offer a highly sensitive alternative for studying enzymes involved in tryptophan metabolism. For instance, a radiometric assay has been developed for kynurenine (B1673888) 3-hydroxylase, another enzyme in the pathway. cohlife.orgresearchgate.netresearchgate.net While specific radiometric assays for this compound are not extensively detailed in the provided results, the principle of using radiolabeled substrates to track product formation is a well-established technique in the field.
Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are invaluable for separating and quantifying metabolites in complex mixtures. Anion exchange chromatography has been successfully employed to isolate the more stable product, 2-aminomuconate, following its enzymatic synthesis. oup.comnih.gov
Strategies for Biochemical Preparation and Handling
The inherent instability of this compound presents significant challenges for its preparation and handling.
Enzymatic Synthesis and Isolation Techniques
Due to the lack of a viable chemical synthesis, this compound is typically prepared enzymatically. nih.gov A common method involves the use of 2-aminophenol 1,6-dioxygenase from bacteria like Pseudomonas pseudoalcaligenes JS45. oup.comasm.org This enzyme converts 2-aminophenol into this compound. oup.com
For the preparation of the more stable downstream product, 2-aminomuconate, a coupled enzymatic reaction is employed. This involves the sequential action of 2-aminophenol 1,6-dioxygenase and this compound dehydrogenase. oup.comnih.gov The latter enzyme, in the presence of NAD+, rapidly converts the unstable semialdehyde intermediate into 2-aminomuconate. oup.com The final product can then be purified using techniques like anion exchange chromatography, with reported yields of 62% within a 3-hour timeframe. oup.comnih.gov
A summary of the enzymes used in the synthesis is presented below.
| Enzyme | Source Organism | Substrate | Product |
| 2-Aminophenol 1,6-dioxygenase | Pseudomonas pseudoalcaligenes JS45 | 2-Aminophenol | This compound oup.comasm.org |
| This compound dehydrogenase | Pseudomonas pseudoalcaligenes JS45 | This compound, NAD+ | 2-Aminomuconate, NADH oup.comnih.gov |
Considerations for Compound Stability and Preservation
This compound is known to be extremely unstable, readily undergoing non-enzymatic conversion to picolinic acid. researchgate.nettandfonline.com This instability complicates its direct study and necessitates prompt enzymatic conversion or analysis. oup.com The rate of its non-enzymatic decay is significant, with a reported in vitro decay rate of 1.2 min⁻¹ at pH 7.4. nih.gov
To circumvent this instability, researchers often work with more stable analogues like 2-hydroxymuconic semialdehyde for kinetic studies or focus on the enzymatic production and immediate conversion to the more stable 2-aminomuconate. researchgate.netresearchgate.net When storage is necessary, solutions of related compounds like 2-hydroxymuconic semialdehyde in ethanol (B145695) are kept at very low temperatures, such as -70°C. researchgate.net Purified enzymes involved in its metabolism are also stored at low temperatures, often around -70°C, to maintain their activity. researchgate.net
Advanced Analytical Techniques for Metabolite Identification and Quantification
Modern analytical techniques are crucial for the unambiguous identification and precise quantification of this compound and related metabolites.
Untargeted liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) have been utilized in metabolomic studies to identify potential biomarkers. frontiersin.org In one such study, plasma samples were analyzed, and after derivatization, metabolites were identified and quantified. frontiersin.org This approach has identified 2-aminomuconic acid semialdehyde as a potential biomarker in certain clinical contexts. frontiersin.org
Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to verify the structure of reaction products. In studies of ALDH8A1, NMR was used to confirm the formation of 2-aminomuconate in coupled-enzyme assays, with proton resonances assigned based on similarity to well-characterized molecules like 2-hydroxymuconic acid. nih.gov High-resolution mass spectrometry further confirms the identity of the products. nih.govsemanticscholar.org
Chromatographic Separation Methods (e.g., LC, GC)
Chromatographic techniques are fundamental for isolating this compound from complex biological matrices. Both liquid chromatography (LC) and gas chromatography (GC) have been effectively utilized, often coupled with mass spectrometry for detection. nih.govresearchgate.net
In untargeted metabolomics studies aimed at identifying potential biomarkers, a combination of LC and GC is frequently employed. frontiersin.org For LC-MS analysis, a common sample preparation method involves freeze-drying the biological sample, followed by resolubilization in a methanol (B129727)/water mixture, ultrasonic extraction, and centrifugation to remove particulates. frontiersin.org In one study, the mobile phases for LC consisted of aqueous methanol and methanol, both containing 5 mM ammonium (B1175870) formate, with a gradient elution program to separate the compounds. mdpi.com
For GC-MS analysis, a derivatization step is necessary to increase the volatility and thermal stability of non-volatile metabolites like this compound. nih.gov A typical pretreatment involves the addition of an internal standard, extraction with a solvent mixture such as acetonitrile (B52724) and methanol, and then a two-step derivatization process. frontiersin.orgnih.gov This often includes oximation using methoxyamine hydrochloride to protect the aldehyde group, followed by silylation with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to derivatize amine and carboxyl groups. nih.gov Gel filtration chromatography, a type of liquid chromatography that separates molecules by size, has also been used to purify enzymes involved in the metabolism of this compound, such as 2-aminomuconic 6-semialdehyde dehydrogenase. researchgate.netscience.gov
| Technique | Sample Pretreatment / Conditions | Purpose | Reference |
|---|---|---|---|
| LC-MS | Freeze-drying, resolubilization in methanol/water, ultrasonic extraction, centrifugation. Mobile phases: (A) aq. Methanol (95-5, v/v) and (B) Methanol, both with 5 mM Ammonium Formate. | Metabolite separation from plasma/urine. | frontiersin.orgmdpi.com |
| GC-MS | Extraction with acetonitrile/methanol, followed by derivatization with methoxyamine hydrochloride and BSTFA. | Analysis of volatile derivatives of metabolites from plasma. | frontiersin.orgnih.gov |
| Gel Filtration Chromatography | Used for protein purification on a DEAE-Sepharose column. | Purification of 2-aminomuconic 6-semialdehyde dehydrogenase. | researchgate.netscience.gov |
Mass Spectrometry-Based Detection (e.g., MS/MS)
Mass spectrometry (MS) is the primary technique for the sensitive and specific detection of this compound. It is commonly used as a detector for both LC and GC systems. nih.govnih.gov High-resolution mass spectrometry provides accurate mass measurements, which are crucial for determining the elemental composition of the detected ion. plos.org
In one study, this compound was detected as its sodiated adduct ([M+Na]+) at an accurate mass-to-charge ratio (m/z) of 164.0272. plos.org Tandem mass spectrometry (MS/MS) is employed for structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. plos.org This fragmentation pattern provides a structural fingerprint of the molecule. While experimental MS/MS spectra for this compound are not always available, predicted spectra are accessible through databases and can be used for identification. hmdb.ca For instance, MS-FINDER is a program used to identify compounds from MS1 and MS2 data by comparing them against online databases like the Human Metabolome Database (HMDB). mdpi.com
Untargeted metabolomics studies have successfully identified this compound in human plasma and urine by applying LC/GC-MS methods. frontiersin.orgsci-hub.se These studies often rely on matching the retention time and the mass spectrum of the unknown peak with that of a known standard or with database entries. frontiersin.org
| Ion Type | m/z (Mass-to-Charge Ratio) | Technique | Comment | Reference |
|---|---|---|---|---|
| [M+Na]⁺ | 164.0272 | LAESI-MS | Accurate mass measurement. | plos.org |
| [M+H]⁺ | 129.0202 | LC-MS/MS | Identified in kidney tissue using MS-FINDER. | mdpi.com |
| Predicted [M+H]⁺ | - | LC-MS/MS | Predicted Collision Cross Section (CCS) value of 132.044 Ų. | hmdb.ca |
| Predicted [M-H]⁻ | - | LC-MS/MS | Predicted Collision Cross Section (CCS) value of 126.725 Ų. | hmdb.ca |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the de novo structural elucidation of unknown metabolites without the need for chemical standards. acs.org While MS provides information on mass and elemental composition, NMR reveals the precise arrangement of atoms within a molecule. acs.orgnih.gov For complex metabolite identification, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often required. acs.org Techniques such as COSY, TOCSY, HSQC, and HMBC provide through-bond and through-space correlations that help piece together the molecular structure. acs.org
In the context of tryptophan metabolism, NMR has been used to characterize various intermediates. nih.gov For example, ¹H NMR and ¹³C NMR were instrumental in elucidating the structures of tryptophan-derived ligands for the Ah receptor. nih.gov Although direct NMR analysis of the unstable this compound is challenging, the technique is invaluable for identifying its more stable metabolic products. researchgate.net Research has confirmed the structure of the product formed from the oxidation of this compound by the enzyme 2-aminomuconate-6-semialdehyde dehydrogenase (AMSDH) using both NMR and high-resolution mass spectrometry. nactem.ac.ukresearchgate.net
Furthermore, NMR-based metabolomics can monitor changes in the concentration of multiple metabolites simultaneously. plos.org In one study, ¹H NMR analysis of urine samples from a rat model of depression showed decreased levels of several metabolites in the kynurenine pathway, including 2-aminomuconic acid semialdehyde. plos.org Another innovative approach uses ¹⁹F NMR to track the metabolism of fluorinated tryptophan analogues, allowing for the differentiation of metabolites from major metabolic pathways based on their distinct ¹⁹F chemical shifts. nih.gov
Future Research Directions and Unanswered Questions
Elucidation of Unknown Proteins and Novel Enzymes in the Pathway
A significant challenge in fully mapping the metabolic fate of 2-aminomuconic semialdehyde lies in the incomplete characterization of all the enzymes involved in its transformation. In the degradation pathway of L-tryptophan, 2-amino-3-carboxymuconate-6-semialdehyde is decarboxylated to form 2-aminomuconic acid semialdehyde, which is then acted upon by this compound dehydrogenase to produce 2-aminomuconic acid. However, subsequent steps leading to oxoadipic acid involve a 2-aminomuconate deaminase and a 2-aminomuconate reductase, which are described as "unknown proteins". researchgate.net
In bacterial systems, particularly those capable of degrading aromatic compounds like nitrobenzene (B124822) and 2-aminophenol (B121084), several enzymes analogous to those in the tryptophan pathway have been identified and characterized. For instance, a novel 2-aminomuconate deaminase has been purified and studied in Pseudomonas pseudoalcaligenes JS45. nih.govnih.gov This enzyme catalyzes the hydrolytic deamination of 2-aminomuconate to 4-oxalocrotonic acid. nih.gov Similarly, 2-aminomuconic 6-semialdehyde dehydrogenase has been isolated from the same organism and its gene sequenced. koreascience.krresearchgate.net The genetic organization of these degradation pathways, often found in operons, provides a roadmap for identifying and characterizing these "unknown" enzymes. koreascience.krfrontiersin.org
Future research will likely focus on:
Homology-based gene identification: Using the sequences of known bacterial enzymes to probe human and other mammalian genomes for homologous genes that may encode the elusive 2-aminomuconate deaminase and reductase.
Proteomic analysis: Employing advanced proteomic techniques to identify proteins that co-purify with known enzymes of the kynurenine (B1673888) pathway, potentially revealing novel interacting partners and catalytic units.
Functional genomics: Utilizing techniques like CRISPR-Cas9 to knock out candidate genes in cell lines and observing the resulting metabolic changes, particularly the accumulation of 2-aminomuconic acid, to confirm enzyme function.
The table below summarizes the properties of some of the characterized enzymes involved in the metabolism of this compound and its precursor/product in bacteria.
| Enzyme Name | Organism | Molecular Mass (kDa) | Optimal pH | Substrate(s) | Product(s) |
| 2-Aminomuconic 6-semialdehyde dehydrogenase | Pseudomonas pseudoalcaligenes JS45 | 160 (native), 57 (subunit) | 7.3 | 2-Aminomuconic 6-semialdehyde, 2-hydroxymuconic semialdehyde, hexaldehyde, benzaldehyde | 2-Aminomuconate and corresponding acids |
| 2-Aminomuconate deaminase | Pseudomonas pseudoalcaligenes JS45 | 100 (native), 16.6 (subunit) | 6.6 | 2-Aminomuconate | 4-Oxalocrotonic acid and ammonia (B1221849) |
| 2-Aminomuconate deaminase (CnbZ) | Comamonas sp. strain CNB-1 | 30 (monomer) | N/A | 2-Aminomuconate, 2-amino-5-chloromuconate | 2-Hydroxymuconate, 2-hydroxy-5-chloromuconate |
Data compiled from multiple sources. nih.govresearchgate.netasm.org
Comprehensive Metabolic Profiling and Flux Analysis
Understanding the flow of metabolites, or metabolic flux, through the kynurenine pathway is crucial for deciphering its role in health and disease. This compound is a key branch point metabolite, and its fate determines the downstream production of either neuroactive compounds or intermediates that enter central carbon metabolism. mdpi.comsemanticscholar.org However, a quantitative understanding of the flux through this branch is lacking.
Metabolomic studies have successfully detected this compound in various biological samples, often revealing altered levels in disease states. plos.orgacs.org For instance, one study noted a significant fold change in aminomuconic acid semialdehyde in the context of diabetes. acs.org Another study identified 2-aminomuconic acid semialdehyde as a potential biomarker for osteoporosis in elderly men. frontiersin.org These findings underscore the importance of this metabolite but also highlight the need for more dynamic measurements.
Future research in this area will require:
Stable isotope tracing: Using labeled precursors like ¹³C-tryptophan to trace the flow of carbon atoms through the kynurenine pathway. This will allow for the direct measurement of flux rates into and out of the this compound pool.
Integrated 'omics' approaches: Combining metabolomics with proteomics and transcriptomics to build comprehensive models of the pathway. mdpi.com This will help to correlate changes in enzyme expression with observed metabolic fluxes.
Computational modeling: Developing kinetic models of the kynurenine pathway to simulate the effects of various perturbations and to predict how flux through the this compound branch is regulated.
Targeted Enzyme Engineering for Biotechnological Applications
The enzymes that metabolize this compound and related compounds have significant potential for biotechnological applications, particularly in the field of bioremediation. Bacteria that can degrade aromatic pollutants often utilize pathways that converge on intermediates like 2-aminomuconate. frontiersin.orgfrontiersin.org The enzymes from these pathways, such as 2-aminomuconate deaminase and 2-aminomuconic 6-semialdehyde dehydrogenase, are therefore attractive targets for protein engineering.
For example, the preparation of 2-aminomuconate from 2-aminophenol has been demonstrated using a coupled enzymatic system of 2-aminophenol 1,6-dioxygenase and this compound dehydrogenase. oup.com This highlights the potential for using these enzymes in biocatalytic processes.
Future research directions in enzyme engineering include:
Improving enzyme stability and activity: Using techniques like directed evolution and rational design to create more robust versions of enzymes like 2-aminomuconate deaminase that can function under harsh industrial conditions.
Altering substrate specificity: Modifying the active sites of these enzymes to broaden their substrate range, enabling the degradation of a wider variety of environmental pollutants.
Whole-cell biocatalyst development: Engineering microorganisms to express entire degradation pathways, creating self-contained systems for bioremediation or the production of valuable chemicals from aromatic precursors.
Development of Advanced Analytical Techniques for Low-Abundance Metabolites
A major hurdle in studying this compound is its low abundance and inherent instability in biological systems. nih.gov This makes its accurate detection and quantification challenging. While mass spectrometry-based methods have been successfully employed, there is a continuous need for improved analytical techniques. plos.orgacs.org
Current approaches often rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. nih.govmdpi.com Techniques like Laser Ablation Electrospray Ionization (LAESI) mass spectrometry have also been used for the direct analysis of metabolites from cells with minimal sample preparation. plos.org To overcome the low ionization efficiency of some tryptophan metabolites, ion-pairing chromatography has been utilized. mdpi.com
Future research in this area should focus on:
Developing novel derivatization strategies: Creating new chemical tags that can react specifically with this compound to enhance its stability and improve its ionization efficiency in mass spectrometry.
Designing highly sensitive biosensors: Engineering proteins or nucleic acids that can bind to this compound with high affinity and specificity, and coupling this binding event to a detectable signal (e.g., fluorescence or an electrochemical response).
Improving chromatographic separation: Developing new stationary phases and mobile phase compositions for liquid chromatography that can better resolve this compound from other interfering metabolites in complex biological matrices. nih.gov
The table below lists some of the advanced analytical techniques used for the detection of tryptophan metabolites, including this compound.
| Analytical Technique | Key Features | Application Example |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and selectivity, allows for quantification. | Profiling of tryptophan metabolites in urine and plasma for biomarker discovery. nih.govmdpi.com |
| Laser Ablation Electrospray Ionization (LAESI) Mass Spectrometry | Direct analysis of metabolites from tissues and cells with minimal sample preparation. | Detection of metabolic changes in virally transformed cells, including 2-aminomuconic acid semialdehyde. plos.org |
| Capillary Electrophoresis-Time-of-Flight Mass Spectrometry (CE-TOF-MS) | High separation efficiency, suitable for charged and polar metabolites. | Analysis of tryptophan metabolites in cerebrospinal fluid. researchgate.net |
The continued development of these and other innovative analytical tools will be paramount to unlocking the remaining secrets of this compound and its role in biology.
Q & A
Basic Research Questions
Q. What is the role of 2-aminomuconic semialdehyde (2-AMS) in the kynurenine pathway (KP) of tryptophan metabolism?
- Methodological Context : 2-AMS is a key intermediate in the KP, formed via the decarboxylation of 2-amino-3-carboxymuconate semialdehyde (ACMS) by 2-amino-3-carboxymuconate semialdehyde decarboxylase (ACMSD) . Its metabolic fate depends on ACMSD activity:
- Picolinic acid pathway : Under physiological conditions, 2-AMS is enzymatically converted to picolinic acid (a neuroprotective metabolite and metal chelator) .
- NAD+ synthesis : When ACMSD is saturated, ACMS undergoes non-enzymatic cyclization to quinolinic acid (QUIN), a precursor for NAD+ biosynthesis .
- Data Table :
| Metabolite | Pathway Branch | Key Enzyme | Product Role |
|---|---|---|---|
| 2-AMS | Picolinic acid | ACMSD | Neuroprotection |
| ACMS | QUIN/NAD+ | Spontaneous | Energy metabolism |
Q. How can this compound be quantified in biological samples?
- Spectrophotometric Assay : 2-AMS absorbs light at 380 nm (ε = 15,100 M⁻¹cm⁻¹). Initial rates of 2-aminophenol transformation can be measured by tracking absorbance changes at 380 nm .
- Oxygen Electrode Method : Enzymatic activity of 2-aminophenol 1,6-dioxygenase (which produces 2-AMS) is monitored via oxygen depletion .
Advanced Research Questions
Q. How does the tetrameric assembly of this compound dehydrogenase (AmnC) influence its catalytic activity?
- Structural Insights : AmnC, a bacterial aldehyde dehydrogenase, oxidizes 2-AMS to 2-aminomuconate. Its tetrameric structure (160 kDa) is stabilized by hydrophobic β-strand motifs and residues in the NAD⁺-binding domain. Disruption of tetramerization (e.g., via V121/S123 mutations) abolishes NAD⁺ affinity and enzyme activity .
- Functional Implication : Tetrameric assembly is essential for stabilizing the unstable 2-AMS intermediate during 2-aminophenol biodegradation .
Q. What factors determine the metabolic fate of 2-amino-3-carboxymuconate semialdehyde (ACMS) toward picolinic acid or quinolinic acid?
- ACMSD Saturation : At low substrate levels, ACMSD directs ACMS to 2-AMS and picolinic acid. When saturated, ACMS undergoes spontaneous cyclization to QUIN, shifting the balance toward NAD⁺ synthesis .
- Disease Context : Chronic inflammation or oxidative stress upregulates QUIN production, linked to neurotoxicity (e.g., Alzheimer’s disease) and cancer cell proliferation .
Q. How do microbial enzymes degrade 2-aminophenol via this compound?
- Biodegradation Pathway : Pseudomonas species metabolize 2-aminophenol using a multi-enzyme operon:
2-aminophenol 1,6-dioxygenase (AmnBA) : Cleaves 2-aminophenol to 2-AMS .
AmnC (dehydrogenase) : Oxidizes 2-AMS to 2-aminomuconate .
- Kinetic Parameters : AmnC has a pH optimum of 7.3 and broad substrate specificity (oxidizes 2-hydroxymuconic semialdehyde, hexaldehyde) .
Contradictions & Research Gaps
- ACMSD Activity vs. NAD⁺ Synthesis : While ACMSD diverts ACMS away from QUIN, its tissue-specific expression (high in kidneys, low in liver) may explain organ-specific NAD⁺ deficits .
- Neuroprotective vs. Neurotoxic Roles : Elevated picolinic acid is neuroprotective, but QUIN accumulation in neurodegenerative diseases suggests pathway imbalance requires further in vivo validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
